2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide
Description
The compound 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a fused bicyclic naphthyridine core, a sulfanyl linker, and a 3-ethoxyphenyl substituent. The sulfanyl bridge (-S-) between the naphthyridine and acetamide groups likely influences conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-27-17-5-3-4-16(11-17)23-19(26)13-28-21-15(12-22)10-18-20(24-21)14-6-8-25(18)9-7-14/h3-5,10-11,14H,2,6-9,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPGGVRZTAWSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.43 g/mol. The structure features a naphthyridine core with a sulfanyl group and an ethoxyphenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄OS |
| Molecular Weight | 368.43 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| Boiling Point | 601.5 °C (predicted) |
| pKa | 11.99 (predicted) |
The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) and kinases , which are crucial in regulating numerous physiological processes. The presence of the cyano group and the naphthyridine structure enhances its binding affinity to these targets, potentially leading to downstream effects such as modulation of cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to this one exhibit a range of pharmacological effects:
- Antitumor Activity : In vitro studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest at G1/S phase.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting key pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies suggest potential antibacterial activity against various pathogens.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives, including this compound, and tested their efficacy against human cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
A study explored the anti-inflammatory properties of naphthyridine derivatives in a murine model of acute inflammation. The compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a marked reduction in edema compared to control groups, suggesting that it effectively mitigates inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
The 3-ethoxyphenyl group in the target compound contrasts with substituents in related acetamides, such as the 3,4-dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Key differences include:
Hydrogen-Bonding and Supramolecular Assembly
The acetamide group is a critical hydrogen-bonding motif. In the dichlorophenyl analog (), N–H⋯O hydrogen bonds form R₂²(10) dimeric motifs, a pattern consistent with Etter’s graph set analysis () . For the target compound:
- The cyano group on the naphthyridine may act as an additional hydrogen-bond acceptor.
- The sulfanyl bridge could participate in S⋯O/N interactions, though this is less common than O/N–H⋯O/N bonds.
- The ethoxy oxygen may engage in weak C–H⋯O interactions, influencing crystal packing.
Comparison with Other Acetamide Derivatives
cites multiple acetamide derivatives with varied aryl groups (e.g., naphthyl, bromophenyl). Key distinctions include:
Research Implications and Limitations
While structural analogies provide a framework for understanding the target compound, direct experimental validation is lacking. Key research gaps include:
Crystallographic Data: No single-crystal structure is available to confirm dihedral angles or hydrogen-bonding motifs.
Electronic Effects: The impact of the cyano and sulfanyl groups on electron distribution remains theoretical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
